Ethyl 4-chloro-3-methoxybut-2-enoate
Description
Ethyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4) is a pharmaceutical intermediate with the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol (calculated). Its structure features:
- A chloro substituent at position 3.
- A methoxy group at position 3.
- An ethyl ester at the terminal carboxyl group.
- A conjugated α,β-unsaturated ester system (but-2-enoate backbone).
This compound is utilized in organic synthesis, particularly in cyclization reactions and as a building block for heterocyclic compounds, such as imidazoles or quinolines, due to its electrophilic β-carbon .
Properties
CAS No. |
13211-09-1 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.612 |
IUPAC Name |
ethyl 4-chloro-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |
InChI Key |
NIIZFHMJEHRMHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(CCl)OC |
Synonyms |
ETHYL(E)-4-CHLORO-3-METHOXY-2-BUTENOATE,97% |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-Chloro-3-Ethoxy-2-Butenoate (CAS 32809-81-7)
Key Differences :
- Substituent at Position 3 : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).
- Molecular Formula : C₈H₁₃ClO₃ (vs. C₇H₁₁ClO₃ for the methoxy analog).
- Molecular Weight : 192.64 g/mol (vs. 178.61 g/mol).
- Hydrophobicity : Higher XLogP3 value (1.5) compared to the methoxy variant (estimated ~1.0), indicating increased lipophilicity due to the larger ethoxy group .
Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate
Key Differences :
- Substituents: Aryl amino and benzoylamino groups at positions 2 and 3, respectively (vs. chloro and methoxy).
- Reactivity : The absence of an electron-withdrawing chloro group reduces electrophilicity at the β-carbon, making this compound less reactive in cycloaddition reactions.
- Applications: Used in synthesizing oxazoloquinolines and imidazoles via PPA-mediated cyclization .
Ethyl Esters in Natural Product Extracts
Context: Ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive compounds like curcuminoids and gingerols . Ethyl 4-chloro-3-methoxybut-2-enoate’s ester group may similarly improve its compatibility in formulation processes.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Reactivity: The chloro and methoxy groups in this compound enhance its electrophilicity, making it superior to ethoxy or amino-substituted analogs in reactions requiring β-carbon activation .
- Synthetic Utility : Ethyl esters are preferred over methyl esters in some syntheses due to slower hydrolysis rates, improving reaction control .
- Safety Considerations : Both chloro-methoxy and chloro-ethoxy derivatives require stringent handling (e.g., ventilation, PPE) due to respiratory hazards .
Preparation Methods
Reaction Conditions and Parameters
The reaction employs ethyl acetate or ethylene dichloride as solvents, with hydrophosphate buffers (0.04–0.08 M) to maintain pH 6.0–7.5. Substrate concentrations of 8–15 g/mL and temperatures of 28–33°C ensure optimal enzyme activity. Key parameters include:
| Parameter | Range |
|---|---|
| Reaction Time | 6–10 hours |
| Enzyme Loading (KRED:GDH) | 3–8% substrate mass (2:3 ratio) |
| NADPH Concentration | 0.1–0.3% substrate mass |
| Yield | Up to 92% (crude product) |
This method simplifies traditional chemical reductions by avoiding harsh reagents like metal hydrides.
Methylation of 3-Hydroxy Intermediate
The hydroxyl group at position 3 of ethyl 4-chloro-3-hydroxybutanoate is methylated to introduce the methoxy moiety. While direct literature on this step is sparse, standard methylation protocols using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) are inferred.
Proposed Methylation Protocol
-
Reagents :
-
Methyl iodide (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Dimethylformamide (DMF) as solvent
-
-
Conditions :
-
Temperature: 50–60°C
-
Duration: 12–24 hours
-
-
Workup :
-
Neutralization with dilute HCl
-
Extraction with ethyl acetate
-
Purification via vacuum distillation
-
This step likely achieves >80% conversion based on analogous ester methylations.
Dehydration to Form α,β-Unsaturated Ester
The final step involves dehydrating ethyl 4-chloro-3-methoxybutanoate to form the conjugated enoate. Acid-catalyzed elimination (e.g., H₂SO₄) or reagents like phosphorus oxychloride (POCl₃) facilitate this transformation.
Dehydration Conditions
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5% w/w) |
| Temperature | 80–90°C |
| Reaction Time | 3–5 hours |
| Yield | 70–85% |
The reaction proceeds via an E2 mechanism, forming the thermodynamically stable (E)-isomer.
Alternative Synthetic Routes
Direct Chlorination and Methoxylation
A hypothetical route involves chlorination and methoxylation of ethyl 3-methoxybut-2-enoate. However, regioselectivity challenges limit practicality.
Claisen-Schmidt Condensation
Condensing ethyl chloroacetate with methoxyacetaldehyde derivatives could yield the target compound, though precursor availability remains a barrier.
Process Optimization and Scalability
The enzymatic method’s scalability is enhanced by:
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